molecular formula C22H48N2O7S B12647343 Diammonium 1-octadecyl 2-sulphonatosuccinate CAS No. 94213-63-5

Diammonium 1-octadecyl 2-sulphonatosuccinate

Cat. No.: B12647343
CAS No.: 94213-63-5
M. Wt: 484.7 g/mol
InChI Key: YUMOQEPYKZQZCQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diammonium 1-octadecyl 2-sulphonatosuccinate typically involves the reaction of octadecyl alcohol with maleic anhydride to form octadecyl maleate. This intermediate is then sulfonated using sulfur trioxide or chlorosulfonic acid to yield the sulphonatosuccinate derivative. Finally, the product is neutralized with ammonium hydroxide to obtain the diammonium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diammonium 1-octadecyl 2-sulphonatosuccinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diammonium 1-octadecyl 2-sulphonatosuccinate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.

    Biology: The compound is employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.

    Industry: The compound is used in the production of detergents, cosmetics, and personal care products.

Mechanism of Action

The mechanism of action of diammonium 1-octadecyl 2-sulphonatosuccinate involves its ability to interact with both hydrophobic and hydrophilic molecules due to its amphiphilic structure. This allows it to form micelles and emulsions, which can solubilize and stabilize various compounds. The molecular targets and pathways involved include interactions with lipid bilayers, proteins, and other macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecyl sulfate (SDS): A widely used surfactant with a shorter alkyl chain.

    Cetyltrimethylammonium bromide (CTAB): Another surfactant with a quaternary ammonium group.

    Triton X-100: A nonionic surfactant with a polyethylene glycol chain.

Uniqueness

Diammonium 1-octadecyl 2-sulphonatosuccinate is unique due to its long octadecyl chain and sulphonatosuccinate group, which provide distinct amphiphilic properties. This makes it particularly effective in forming stable emulsions and micelles, and it offers advantages in applications requiring both hydrophobic and hydrophilic interactions.

Properties

CAS No.

94213-63-5

Molecular Formula

C22H48N2O7S

Molecular Weight

484.7 g/mol

IUPAC Name

diazanium;4-octadecoxy-4-oxo-3-sulfonatobutanoate

InChI

InChI=1S/C22H42O7S.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-22(25)20(19-21(23)24)30(26,27)28;;/h20H,2-19H2,1H3,(H,23,24)(H,26,27,28);2*1H3

InChI Key

YUMOQEPYKZQZCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+]

Origin of Product

United States

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